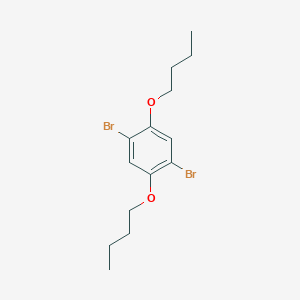

1,4-Dibromo-2,5-dibutoxybenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dibromo-2,5-dibutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQQVOXIIWKRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1Br)OCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348680 | |

| Record name | 1,4-dibromo-2,5-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128915-84-4 | |

| Record name | 1,4-Dibromo-2,5-dibutoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128915-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dibromo-2,5-dibutoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dibromo 2,5 Dibutoxybenzene

Electrophilic Bromination of 1,4-Di(butoxy)benzene

The most common and direct method for synthesizing 1,4-Dibromo-2,5-dibutoxybenzene is through the electrophilic bromination of 1,4-di(butoxy)benzene. This reaction is a classic example of an electrophilic aromatic substitution, where the alkoxy groups on the benzene (B151609) ring are activating and ortho-, para-directing.

Reaction Conditions and Optimization Strategies for Enhanced Yield

The synthesis typically involves the dropwise addition of bromine (Br₂) to a solution of 1,4-bis(butoxy)benzene in a suitable solvent. nih.gov A common solvent for this reaction is glacial acetic acid. nih.govresearchgate.net The reaction is often initiated at room temperature and then heated to reflux to ensure completion. nih.govresearchgate.net

Optimization strategies to enhance the yield often focus on controlling the stoichiometry of the reactants and the reaction temperature. Using a slight excess of bromine can help to drive the reaction towards the desired dibrominated product. However, a large excess should be avoided to minimize the formation of over-brominated byproducts.

Regioselectivity Control in Aromatic Bromination

The two butoxy groups on the benzene ring are ortho, para-directing. Since the para positions are already substituted with butoxy groups, the incoming bromine electrophiles are directed to the ortho positions, resulting in the desired this compound. The electron-donating nature of the alkoxy groups activates the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. wikipedia.orglibretexts.org

The regioselectivity is primarily governed by the powerful directing effect of the two alkoxy groups. The formation of other isomers is generally not a significant issue in this specific reaction.

Scale-Up Considerations for Laboratory and Industrial Synthesis

For laboratory-scale synthesis, the dropwise addition of bromine and careful temperature control are crucial for safety and to manage the exothermicity of the reaction. nih.gov On an industrial scale, efficient heat management becomes even more critical. The use of jacketed reactors with precise temperature control is standard. The handling of bromine, which is a corrosive and hazardous substance, requires specialized equipment and safety protocols.

Post-reaction work-up typically involves precipitating the product by adding water, followed by filtration. nih.govresearchgate.net The crude product is then washed with water and a mild base, such as a sodium bicarbonate solution, to neutralize any remaining acid and unreacted bromine. nih.govresearchgate.net

Alkylation Routes from Dihydroxybenzene Precursors

An alternative synthetic approach starts with 2,5-dibromobenzene-1,4-diol (2,5-dibromohydroquinone). This method involves a Williamson ether synthesis, where the diol is alkylated using an appropriate butyl halide in the presence of a base.

A representative procedure involves reacting 2,5-dibromobenzene-1,4-diol with a butyl halide (e.g., 1-bromobutane) in a suitable solvent like dry dimethylformamide (DMF) with a base such as anhydrous potassium carbonate (K₂CO₃). mdpi.com The reaction mixture is typically heated to ensure the completion of the dialkylation. mdpi.com This method offers the flexibility to introduce various alkyl chains onto the hydroquinone (B1673460) core.

Purification and Isolation Techniques for Research-Grade Purity

To obtain research-grade this compound, purification of the crude product is essential. The most common method for purification is recrystallization. researchgate.net A mixture of methanol (B129727) and ethyl acetate (B1210297) has been successfully used to grow single crystals of the compound suitable for X-ray diffraction analysis. researchgate.net Another reported recrystallization solvent is a hot mixture of methanol and chloroform. mdpi.com

After filtration, the product is typically washed with excess water and a 1.0 M sodium bicarbonate solution to remove impurities. nih.govresearchgate.net For achieving high purity, techniques such as column chromatography could also be employed, although recrystallization is often sufficient.

Comparative Analysis of Synthetic Routes: Efficiency and Practical Considerations

| Synthetic Route | Starting Materials | Reagents | Key Steps | Advantages | Disadvantages |

| Electrophilic Bromination | 1,4-Di(butoxy)benzene | Bromine, Glacial Acetic Acid | Electrophilic Aromatic Substitution | Direct, often high-yielding | Use of hazardous bromine, potential for over-bromination |

| Alkylation Route | 2,5-Dibromobenzene-1,4-diol | Butyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Williamson Ether Synthesis | Versatile for introducing different alkyl chains | Requires the synthesis or purchase of the dibrominated hydroquinone precursor |

The electrophilic bromination of 1,4-di(butoxy)benzene is generally the more direct and atom-economical route, provided that the starting material is readily available. It is a one-step synthesis that can provide high yields of the desired product. researchgate.net

The alkylation route from 2,5-dibromobenzene-1,4-diol is a valuable alternative, particularly when a variety of alkoxy substituents are desired. mdpi.com However, it involves an additional synthetic step if the dibrominated hydroquinone is not commercially available. The choice between the two routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Structural Elucidation and Supramolecular Organization of 1,4 Dibromo 2,5 Dibutoxybenzene

Single-Crystal X-ray Diffraction Analysis

Crystallographic System and Detailed Unit Cell Parameters

1,4-Dibromo-2,5-dibutoxybenzene crystallizes in the monoclinic system. nih.govresearchgate.net The asymmetric unit of the compound contains one-half of the molecule, with the other half generated by an inversion center. nih.govresearchgate.netnih.gov The detailed unit cell parameters, determined at a temperature of 150 K, are presented in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2/c researchgate.net |

| a (Å) | 8.3685 (4) nih.gov |

| b (Å) | 12.6395 (5) nih.gov |

| c (Å) | 7.1083 (3) nih.gov |

| β (°) | 96.461 (5) nih.gov |

| V (ų) | 747.10 (6) nih.gov |

| Z | 2 nih.gov |

| Temperature (K) | 150 nih.gov |

| Radiation | Cu Kα nih.gov |

| µ (mm⁻¹) | 6.82 nih.gov |

Interactive Data Table: Detailed crystallographic data for this compound.

Molecular Conformation of the Butoxy Chains and Benzene (B151609) Ring Planarity

The molecule of this compound is essentially planar. nih.govnih.gov The maximum deviation from the best plane of the non-hydrogen atoms is a mere 0.054 (2) Å for the oxygen atoms. nih.govnih.govdoaj.org This near-planarity is a significant feature of its molecular structure.

Intermolecular Halogen Bonding: C-Br···O Interactions and Their Geometric Parameters

In the solid state, the crystal structure of this compound is stabilized by intermolecular halogen bonds of the C-Br···O type. nih.govresearchgate.net These interactions are a crucial element in the formation of the supramolecular assembly. The geometric parameters of this halogen bond are as follows:

Br···O distance: 3.2393 (19) Å nih.govresearchgate.net

C1-Br1···O1 angle: 159.96 (9)° researchgate.net

This Br···O distance is notably shorter than the sum of the van der Waals radii of bromine and oxygen (3.37 Å), indicating a significant and attractive interaction. researchgate.net

Formation of Two-Dimensional Corrugated Networks in the Solid State

The C-Br···O halogen bonds are instrumental in linking the individual molecules of this compound into a larger, organized structure. nih.govresearchgate.net These interactions connect the molecules into a two-dimensional corrugated network that extends along the bc plane of the crystal lattice. nih.govresearchgate.netnih.gov This network formation is a direct consequence of the specific and directional nature of the halogen bonding.

Comparative Structural Analysis with Analogous Dialkoxybenzene Derivatives

Impact of Alkyl Chain Length on Molecular Packing and Intermolecular Distances

A comparative analysis with analogous dialkoxybenzene derivatives reveals the significant influence of the alkyl chain length on the molecular packing and intermolecular interactions.

For instance, in the case of 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), which has longer alkyl chains, the crystal packing is dominated by Br···Br interactions with a distance of 3.410 Å. researchgate.netresearchgate.net In contrast, this compound is stabilized by the shorter and more dominant Br···O interactions. researchgate.net

Furthermore, a comparison with 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) highlights differences in the orientation of the alkyl chains relative to the benzene ring. nih.gov In the iodo analogue, the alkyl chains are inclined to the benzene ring, whereas in the bromo analogue, they are nearly coplanar. nih.gov This difference in conformation, influenced by both the halogen atom and the alkyl chain length, leads to different packing arrangements. In the iodo derivative, C-H···π contacts are the primary linking force, as opposed to the halogen bonds seen in the bromo compounds. nih.gov

Studies on other series of dialkoxy-substituted aromatic compounds have also shown that increasing the alkyl chain length can lead to variations in melting points and can influence the crystal system and unit cell morphology. researchgate.net While longer chains can sometimes enhance packing through van der Waals forces, often referred to as the "fastener effect," this is not a universal rule, and in some cases, longer chains can disrupt efficient packing. nih.gov

Distinctions in Halogen Bonding Motifs and Their Influence on Crystal Architecture

The supramolecular assembly of this compound is primarily dictated by specific halogen bonding interactions. In the crystal lattice, the molecules are interconnected through C—Br⋯O halogen bonds, where the bromine atom of one molecule interacts with an oxygen atom of an adjacent molecule. nih.govresearchgate.net This interaction, with a Br⋯O distance of 3.2393 (19) Å, is notably shorter than the 3.37 Å sum of the van der Waals radii for bromine and oxygen, indicating a significant, directional interaction. nih.govresearchgate.net These nearly linear C—Br⋯O bonds, with an angle of 159.96 (9)°, effectively link the molecules into a two-dimensional corrugated network that extends along the crystallographic bc plane. nih.gov

The crystal architecture of this compound presents a notable contrast to its structural analogues, highlighting the subtle yet critical influence of the alkoxy substituent on the resulting halogen bonding motifs. For instance, the related compound 1,4-dibromo-2,5-bis(hexyloxy)benzene does not exhibit C—Br⋯O interactions. Instead, its crystal packing is governed by Br⋯Br interactions with a separation of 3.410 Å. nih.govresearchgate.net This leads to the formation of a one-dimensional chain structure, a significant departure from the 2D network observed for the dibutoxy derivative. researchgate.net

| Compound | Dominant Interaction | Interaction Distance (Å) | Resulting Crystal Architecture |

| This compound | C—Br⋯O | 3.2393 (19) | 2D Corrugated Network nih.govresearchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Br⋯Br | 3.410 | 1D Chain researchgate.net |

| 1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene | C–Br⋯π(arene) | N/A | - mdpi.com |

| 1,4-Dibromo-2,5-bis(3-phenylpropoxy)benzene | C–H⋯Br, Br⋯Br, π-stacking | N/A | - mdpi.com |

Advanced Crystallographic Data Refinement Methodologies

The determination of the precise crystal structure of this compound from X-ray diffraction data necessitates the use of advanced refinement methodologies to ensure the accuracy of the final model.

Strategies for Twinning and Disordered Solvent Modeling

While the published structure of this compound does not indicate any issues with twinning or solvent disorder, these are common challenges in crystallography that require specific modeling strategies. nih.gov

Twinning occurs when two or more separate crystals are intergrown in a symmetrical manner, leading to overlapping diffraction patterns that complicate structure solution and refinement. The first step is to detect the twinning, which can be done by analyzing the diffraction pattern for characteristic features or using specialized software. Once identified, the structure can be refined using a twin model. Programs like SHELXL—which was used for the refinement of this compound—are capable of handling twinned data by refining the fractional contribution of each twin component (the BASF parameter). researchgate.netuky.edu

Disorder involves the presence of multiple conformations or orientations of molecules within the crystal lattice. This is common for flexible parts of molecules or for solvent molecules that are not tightly bound in the crystal. Modeling disorder involves creating a model that incorporates the different orientations and refining their relative occupancies. nih.gov For instance, a flexible alkyl chain might be modeled in two different conformations, with their site occupancy factors constrained to sum to one. For disordered solvent molecules, various techniques can be used, including modeling them at partial occupancy across multiple sites or using specialized solvent-masking procedures that treat the solvent region as a diffuse continuum of electron density. nih.gov Restraints on bond lengths, angles, and atomic displacement parameters (ADPs) are often necessary to achieve a stable and chemically sensible refinement of disordered regions. mit.edunih.gov

Derivatization and Chemical Reactivity of 1,4 Dibromo 2,5 Dibutoxybenzene

Cross-Coupling Reactions for Extended π-Conjugated Systems

The bromine atoms on the 1,4-dibromo-2,5-dibutoxybenzene ring are amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in extending the π-conjugated system of the molecule. These reactions are fundamental in creating larger, more complex organic structures with tailored electronic and optical properties. bohrium.com

Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.gov In the context of this compound, this reaction involves the palladium-catalyzed coupling with various aryl boronic acids. This process is highly efficient for creating biaryl structures, which are key components in many functional organic materials. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-hazardous byproducts. nih.gov

The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a diverse array of aryl groups onto the benzene (B151609) core of this compound, enabling fine-tuning of the electronic and physical properties of the resulting molecules. nih.govrsc.org For instance, this methodology has been successfully employed in the synthesis of soluble poly(p-phenylene)s and thiophene-phenylene co-oligomers. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aryl Boronic Acid | Pd(PPh₃)₄ / Base | Biaryl Compound | nih.gov |

| ortho-Bromoanilines | Aryl Boronic Esters | CataXCium A Pd G3 | Ortho-substituted Anilines | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic Acid | Palladium Catalyst | Arylpyridine Derivatives | beilstein-journals.org |

This table provides illustrative examples of Suzuki-Miyaura cross-coupling reactions and is not an exhaustive list.

Stille Coupling and Other Palladium-Catalyzed Reaction Pathways

The Stille coupling reaction offers another versatile route for C-C bond formation, utilizing organotin reagents. libretexts.org This palladium-catalyzed reaction can be used to couple this compound with various organostannanes, typically those bearing aryl, alkenyl, or allyl groups. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Beyond Stille coupling, a broad spectrum of palladium-catalyzed reactions can be applied to this compound. bohrium.com These reactions are crucial for synthesizing complex molecules and polymers. For example, palladium-catalyzed reactions are central to the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which are important materials for organic light-emitting diodes (OLEDs). nih.govuh.edu The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome and efficiency of these transformations. rsc.org

Negishi Cross-Coupling Reactions in Organic Semiconductor Precursor Synthesis

The Negishi cross-coupling reaction, which employs organozinc reagents, is another key tool for the synthesis of precursors for organic semiconductors. organic-chemistry.org This nickel- or palladium-catalyzed reaction is highly effective for forming C-C bonds and is noted for its versatility and broad scope. organic-chemistry.org In the context of this compound, Negishi coupling can be used to introduce a wide variety of organic fragments, leading to the creation of complex conjugated molecules. researchgate.net

These reactions are particularly valuable in the synthesis of materials for organic electronics, optoelectronics, and other advanced technologies. researchgate.net The ability to precisely construct extended π-systems through Negishi coupling allows for the development of materials with tailored properties for applications such as light-emitting transistors. researchgate.net

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, functional group tolerance | nih.gov |

| Stille | Organotin | Palladium | Versatile for various organic groups | libretexts.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity and selectivity | organic-chemistry.org |

This table summarizes the key features of the discussed cross-coupling reactions.

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms in this compound are susceptible to nucleophilic substitution reactions. This allows for the replacement of the bromine atoms with a variety of other functional groups, further expanding the synthetic utility of the compound. For instance, these substitution reactions are a potential pathway for introducing different functionalities to the benzene ring. The reactivity of the bromine atoms towards nucleophiles is a key aspect of the chemical behavior of this compound.

Oxidation and Reduction Reactions Involving Butoxy Groups

While the primary focus of derivatization is often on the bromine atoms, the butoxy groups can also participate in chemical transformations. Oxidation and reduction reactions can alter the butoxy groups, potentially leading to new derivatives with different properties. However, detailed studies focusing specifically on the oxidation and reduction of the butoxy groups in this compound are not extensively reported in the provided search results. It is known that alkoxy groups on a benzene ring can influence the ring's reactivity towards electrophilic substitution. rsc.orgnih.gov

Precursor Chemistry for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. While the direct use of this compound as a primary linker in MOF synthesis is not explicitly detailed, its derivatives can serve as precursors. The functional groups introduced through the reactions described above can act as coordination sites for metal ions. For example, by converting the bromo-substituents to carboxylic acids or other coordinating groups through cross-coupling and subsequent transformations, the resulting molecule can be used as a building block for MOFs. The synthesis of MOFs often involves the reaction of an organic linker with a metal salt under specific conditions. osti.gov

Reaction with Metal Salts for Porous Framework Formation

The direct reaction of this compound with metal salts to form porous metal-organic frameworks (MOFs) is not a commonly reported synthetic route. The carbon-bromine bond is generally not labile enough to directly coordinate with metal ions to create the extended, crystalline networks characteristic of MOFs. Instead, the derivatization of this compound towards porous materials typically involves the transformation of the bromo groups into functionalities more amenable to forming such frameworks.

However, related dihaloaromatic compounds can undergo on-surface polymerization catalyzed by metal surfaces, such as the Ullmann coupling reaction of 1,4-dibromobenzene (B42075) on a copper surface to form poly(para-phenylene) chains. researchgate.net This type of reaction, while involving a metal, results in a covalent organic polymer rather than a coordination-based MOF.

For the formation of true porous frameworks involving metal centers from this compound, a more likely pathway involves its preliminary conversion into a multitopic organic linker. This could be achieved through cross-coupling reactions like the Suzuki or Sonogashira reactions, where the bromo groups are replaced with moieties capable of coordinating to metal ions, such as carboxylates or nitrogen-containing heterocycles. nih.govorganic-chemistry.org These modified linkers can then be reacted with metal salts to yield porous MOFs.

Table 1: Potential Coupling Reactions for Modifying this compound for Porous Framework Synthesis

| Coupling Reaction | Reactant | Catalyst System | Resulting Functionality |

| Suzuki Coupling | Arylboronic acid | Pd(0) catalyst and a base | Bi-aryl linkage |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) catalyst and a base | Aryl-alkyne linkage |

This table illustrates theoretical pathways for modifying this compound into linkers suitable for MOF synthesis, as direct reaction with metal salts is not established.

Resultant MOFs in Catalysis and Gas Storage Applications

Given the lack of specific literature on MOFs synthesized directly from this compound, the discussion of their applications in catalysis and gas storage remains speculative. However, we can infer potential properties based on the broader class of porous organic polymers and MOFs derived from similar aromatic building blocks.

Porous organic polymers (POPs), which can be synthesized from dihaloaromatic precursors through reactions like Friedel-Crafts alkylation, have shown promise in gas storage and separation. chemrxiv.org The porosity and surface area of these materials are critical factors determining their gas adsorption capabilities. mdpi.comresearchgate.net If this compound were used to create porous polymers, the bulky butoxy groups would influence the pore size and surface chemistry of the resulting material.

In the realm of catalysis, MOFs and POPs can act as heterogeneous catalysts. northwestern.edu The catalytic activity can stem from the metal nodes, the organic linkers, or encapsulated guest molecules. Should a MOF be prepared from a derivative of this compound, its catalytic performance would depend on the nature of the incorporated metal and the functional groups within the porous structure.

Applications of 1,4 Dibromo 2,5 Dibutoxybenzene in Advanced Materials Science

Monomer for Conjugated Polymer Synthesis

1,4-Dibromo-2,5-dibutoxybenzene serves as a key monomer for the synthesis of a variety of conjugated polymers. The bromine atoms on the benzene (B151609) ring provide reactive sites for cross-coupling reactions, a common method for forming carbon-carbon bonds and extending the polymer chain. The butoxy side chains are crucial for ensuring the solubility of the resulting polymers in common organic solvents, a critical factor for their processability and fabrication into thin films for electronic devices. nih.govresearchgate.net

Dialkoxy-substituted benzenes like this compound are instrumental in synthesizing soluble poly(p-phenylene) (PPP) derivatives. nih.govresearchgate.net These polymers are of significant interest for optoelectronic applications due to their unique electronic and photoluminescent properties. The flexible butoxy chains attached to the rigid PPP backbone enhance solubility, making it possible to fabricate devices using solution-based techniques. nih.gov

This compound is a versatile intermediate for creating thiophene-phenylene co-oligomers and poly(phenylene vinylene) (PPV) derivatives. nih.govresearchgate.net Thiophene (B33073)/phenylene co-oligomers are a class of organic semiconductors that combine the properties of both thiophene and phenylene units, leading to materials with excellent electronic and optical characteristics. rsc.org Similarly, PPV derivatives are widely studied for their use in organic light-emitting diodes (OLEDs) and other electronic devices. uh.eduresearchgate.net The incorporation of the this compound unit allows for the tuning of the polymer's properties, such as its solubility and electronic energy levels. nih.govuh.edu

The principles of using substituted dibromobenzenes extend to the synthesis of polyfluorene derivatives. 20.210.105 Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and excellent thermal stability, making them suitable for blue-light-emitting devices. 20.210.105 Furthermore, by modifying the alkoxy side chains, it is possible to create water-soluble conjugated polymers. For instance, the interaction of a poly{1,4-phenylene-[9,9-bis(4-phenoxy butylsulfonate)]fluorene-2,7-diyl} copolymer with surfactants in aqueous solutions has been studied to control the polymer's spectroscopic and conductivity properties. researchgate.net

The inclusion of this compound and similar monomers in conjugated polymers plays a crucial role in enhancing their electronic properties and the efficiency of devices like OLEDs. mdpi.com The alkoxy chains can influence the polymer's morphology and intermolecular packing, which in turn affects charge transport and luminescence. nih.gov By carefully designing the polymer architecture, it is possible to optimize the performance of OLEDs, achieving higher brightness and efficiency. mdpi.comresearchgate.net For example, the use of certain polymer blends in the active layer of an OLED can significantly enhance device performance. mdpi.com

While direct electrochemical polymerization of this compound itself is not extensively detailed, the broader context of electropolymerization of similar aromatic compounds is relevant. For instance, the electropolymerization of highly conjugated multi-thiophene monomers has been successfully demonstrated. mdpi.com This process allows for the creation of thin, uniform polymer films on electrode surfaces. The use of liquid crystalline environments during electrochemical polymerization can further influence the orientation and morphology of the resulting polymer films, potentially leading to enhanced anisotropic properties beneficial for certain electronic applications.

Precursor for Organic Semiconductor Development

Beyond its role as a monomer, this compound and its derivatives are valuable precursors for the development of a wide range of organic semiconductors. nih.govrsc.org These materials form the active components in various organic electronic devices.

The synthesis of these semiconductors often involves Suzuki or Stille coupling reactions where the bromine atoms of the dibromobenzene derivative are replaced with other organic moieties to build up larger, more complex molecular structures. researchgate.netmdpi.com This modular approach allows for the precise tuning of the electronic and optical properties of the final material. researchgate.net

For example, derivatives of this compound can be used to synthesize materials for organic photovoltaic cells and as hole injection or transport materials in OLEDs. lookchem.com The ability to create a diverse range of structures from this versatile precursor is a key driver in the ongoing development of new and improved organic semiconductors.

Design Strategies for p-type and n-type Organic Field-Effect Transistors (OFETs)

Dialkoxy-substituted benzenes, such as this compound, are instrumental in the synthesis of soluble poly(p-phenylene)s and thiophene-phenylene co-oligomers. These materials are foundational for the active layers in Organic Field-Effect Transistors (OFETs). The butoxy side chains are not merely for solubility; they also influence the molecular packing and electronic properties of the resulting polymers, which in turn dictates whether the material will exhibit p-type (hole-transporting) or n-type (electron-transporting) behavior.

The design strategy for creating p-type and n-type semiconductors often involves copolymerizing electron-rich and electron-deficient monomers. This compound, with its electron-donating dibutoxy groups, typically serves as the building block for the electron-rich component of the polymer backbone. By carefully selecting the comonomer, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer can be tuned to facilitate either hole or electron injection and transport.

While specific performance data for OFETs based solely on polymers derived from this compound is not extensively detailed in readily available literature, the general principle of using such precursors is well-established. The charge transport characteristics of polymers are intrinsically linked to their molecular organization, which is influenced by the solubilizing alkyl chains.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The utility of this compound extends to the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). It is a key precursor for synthesizing poly(phenylene vinylene) (PPV) derivatives. The incorporation of the dibutoxy groups enhances the solubility of the PPV polymers, a critical factor for their processing from solution to form the thin active layers in these devices.

In OLEDs, the electroluminescent properties of PPV derivatives are of paramount importance. The electronic nature of the substituents on the phenylene ring, in this case, the butoxy groups, influences the color and efficiency of the emitted light. For OPVs, the focus is on creating a bulk heterojunction structure, typically by blending a p-type polymer with an n-type fullerene derivative. Polymers synthesized from this compound can serve as the p-type donor material in these blends. The morphology of this blend, which is crucial for efficient charge separation and collection, is significantly influenced by the solubility and processing characteristics imparted by the dibutoxy side chains.

Building Block in Complex Organic Synthesis

Beyond conjugated polymers, this compound is a versatile building block for creating more intricate organic structures.

Synthesis of Functionalized Molecular Architectures

The two bromine atoms on the benzene ring of this compound are reactive sites that can participate in a variety of cross-coupling reactions, such as the Suzuki coupling. This allows for the synthesis of a wide range of functionalized molecular architectures. By reacting with different boronic acids or esters, complex molecules with tailored electronic and photophysical properties can be constructed. These architectures can include macrocycles, dendrimers, and other complex topologies that are of interest for applications in molecular recognition, catalysis, and as advanced materials.

Intermediate in Pharmaceutical Compound Development via Electrophilic Substitution

The benzene ring in this compound is activated by the electron-donating butoxy groups, making it susceptible to electrophilic substitution reactions. This reactivity can be harnessed in the synthesis of pharmaceutical intermediates. While specific examples of its use in this context are not widespread in public literature, the fundamental reactivity profile suggests its potential as a scaffold for building more complex molecules with potential biological activity. The bromine atoms also offer handles for further functionalization, adding to its versatility as a starting material in multi-step synthetic sequences.

Emerging Applications in Molecular Switches and Memory Devices (derived from related structures)

While direct applications of this compound in molecular switches and memory devices are still emerging, research on structurally related compounds provides a strong indication of its potential. For instance, a closely related compound, 1,4-dibromo-2,5-dimethoxybenzene, has been reported as an important intermediate in the synthesis of a molecule designed to function as a molecular switch and transistor. nih.gov These molecular devices operate on the principle of switching between two or more stable states in response to external stimuli such as light or an electric field. The core aromatic structure provided by the dibromo-dialkoxybenzene unit is a key component in designing molecules with these switchable properties. It is plausible that the dibutoxy derivative could be employed in similar strategies, with the longer alkyl chains potentially influencing the switching dynamics and the material's processability.

Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2,5 Dibutoxybenzene and Its Derivatives

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules. For 1,4-Dibromo-2,5-dibutoxybenzene, DFT modeling is instrumental in predicting its behavior as a monomer in larger polymeric systems.

DFT calculations are employed to determine the electronic landscape of dibromobenzene derivatives. By calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the electronic behavior of these molecules. For instance, in studies of substituted dibromonitrobenzene derivatives, DFT calculations at the M06-2X/6-311+G(d,p) level of theory have been used to analyze these orbitals. nih.govresearchgate.net Such analyses reveal how different substituent groups influence the electron distribution and energy levels. nih.govresearchgate.net

In this compound, the electron-donating butoxy groups and the electron-withdrawing bromine atoms create a complex electronic environment. Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution, identifying electron-rich and electron-poor regions. This is critical for understanding intermolecular interactions, such as halogen bonding, where a positive region (the σ-hole) on the bromine atom interacts with an electron-rich area on an adjacent molecule. Theoretical studies on halogen bonds confirm that this interaction is strongly directional and influenced by the electron-withdrawing power of the group attached to the halogen.

| Theoretical Method | Calculated Property | Application to this compound |

|---|---|---|

| DFT (e.g., M06-2X/6-311+G(d,p)) | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts ionization potential, electron affinity, and the electronic band gap. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and predicts non-covalent interactions. |

| Atoms in Molecules (AIM) | Topological analysis of electron density (ρ) and its Laplacian (∇²ρ) | Characterizes the nature and strength of chemical bonds, including weak non-covalent halogen bonds. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the excited-state properties of molecules, including their absorption spectra. By calculating the energies of electronic transitions, TD-DFT can predict the UV-Vis absorption maxima (λ_max).

For derivatives like 5,5'-Dibromo-2,2'-bithiophene, TD-DFT calculations have been used to investigate how molecular modifications affect the UV-Vis spectra. These studies show that changes in the molecular structure can shift the absorption and emission peaks, thereby tuning the optoelectronic properties. For this compound, a key precursor for poly(phenylene vinylene)s, TD-DFT would be used to predict its λ_max and understand how its electronic structure influences its interaction with light. researchgate.net The HOMO-LUMO energy gap, calculated via DFT, provides a first approximation of the electronic excitation energy and is correlated with the observed λ_max. A smaller gap generally corresponds to a longer wavelength (red-shifted) absorption, indicating easier electronic excitation.

Molecular Dynamics Simulations for Supramolecular Interactions and Packing

While X-ray diffraction provides a static picture of the crystal structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular interactions and packing. Experimental studies on this compound reveal a planar molecular structure where the butoxy groups are in a fully extended conformation. nih.govnih.gov The crystal packing is significantly influenced by intermolecular C—Br⋯O halogen bonds. nih.govnih.gov

MD simulations, using force fields parameterized from quantum mechanical calculations (like DFT), can model these supramolecular assemblies. These simulations can predict crystal morphologies and the stability of different packing arrangements. For this compound, MD could be used to explore the strength and dynamics of the C—Br⋯O halogen bonds and contrast them with the C—Br⋯Br interactions found in analogous structures. researchgate.net This provides a deeper understanding of the forces governing the solid-state architecture, which is crucial for its material properties.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. These models are invaluable for materials science, enabling the prediction of performance and the rational design of new compounds.

This compound serves as a key building block for soluble conjugated polymers like poly(p-phenylene)s and poly(phenylene vinylene)s, which are used in the electronics industry. researchgate.netnih.gov QSPR models can link the structural features of this monomer to the final properties of the polymer.

Molecular descriptors for the QSPR model would include:

Electronic Descriptors: HOMO/LUMO energies and the HOMO-LUMO gap, derived from DFT.

Topological Descriptors: Molecular size, shape, and branching.

Quantum Chemical Descriptors: Dipole moment, polarizability, and charge distributions.

These descriptors would be correlated with macroscopic properties such as the polymer's solubility, thermal stability, conductivity, and the efficiency of the resulting optoelectronic devices. For example, the extended, planar conformation of the butoxy chains in this compound influences its packing and, consequently, the charge transport properties of polymers derived from it. nih.gov

The solid-state structure of this compound is stabilized by specific halogen bonds. nih.gov X-ray crystallography shows that molecules are connected via C—Br⋯O interactions, forming a two-dimensional corrugated network. nih.govnih.gov The distance of this Br⋯O bond is reported as 3.2393 (19) Å, which is shorter than the sum of the van der Waals radii, indicating a significant interaction. nih.gov

Theoretical studies are essential to quantify the strength and nature of these halogen bonds. DFT calculations can model the σ-hole on the bromine atom, a region of positive electrostatic potential that acts as a Lewis acid, interacting with the Lewis basic oxygen atom. AIM theory can further characterize this bond by analyzing the electron density at the bond critical point. mdpi.com Understanding these interactions is critical because the supramolecular assembly dictated by halogen bonding directly impacts the material's bulk properties, including its charge mobility and thermal stability. In related dibromo-dimethoxybenzene compounds, the type of halogen bond (e.g., C-Br⋯Br vs. C-I⋯O) has been shown to completely change the crystal packing architecture. nih.gov

| Compound | Interaction Type | Interaction Distance (Å) | Significance |

|---|---|---|---|

| This compound | C—Br⋯O | 3.2393 (19) | Primary interaction stabilizing the 2D corrugated crystal network. nih.govnih.gov |

| 1,4-dibromo-2,5-bis(hexyloxy)-benzene | Br⋯Br | 3.410 | Illustrates how changing the alkyl chain can alter the dominant intermolecular forces. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Materials Derived from 1,4 Dibromo 2,5 Dibutoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of polymers. Both ¹H and ¹³C NMR are instrumental in confirming the successful polymerization and in analyzing the fine details of the polymer architecture.

Proton NMR (¹H NMR) is particularly useful for identifying the different types of protons present in the polymer structure, arising from the aromatic backbone and the alkyl side chains. The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.org

The ¹H NMR spectrum of polymers derived from 1,4-dibromo-2,5-dibutoxybenzene typically displays characteristic signals for both the aromatic and the butoxy side chain protons. The aromatic protons on the benzene (B151609) ring generally appear in the downfield region, typically between δ 6.5 and 8.0 ppm. inflibnet.ac.in The specific chemical shift can provide insights into the polymer's conjugation and the electronic effects of neighboring groups. For instance, in poly(p-phenylenevinylene) (PPV) derivatives, the vinylene protons can be observed around δ 7.28 ppm, while the aromatic protons of the substituted ring may appear near δ 7.44 ppm.

The protons of the butoxy side chains give rise to a set of signals in the upfield region of the spectrum. The methylene (B1212753) protons directly attached to the oxygen atom (–O–CH₂–) are the most deshielded of the alkyl chain and typically resonate between δ 3.5 and 4.5 ppm. libretexts.org The subsequent methylene groups (–CH₂–CH₂–CH₂–) and the terminal methyl group (–CH₃) appear at progressively higher fields (lower ppm values). For example, the terminal methyl protons are often found in the δ 0.8-1.0 ppm range, while the other methylene protons resonate between δ 1.2 and 1.8 ppm. inflibnet.ac.inlibretexts.org The integration of these signals allows for the quantitative analysis of the different proton types, confirming the structure of the repeating unit.

Table 1: Typical ¹H NMR Chemical Shifts for Polymers Derived from this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

| Aromatic Protons | 6.5 - 8.0 | inflibnet.ac.in |

| Vinylene Protons | ~7.3 | |

| Methylene Protons (–O–CH₂–) | 3.5 - 4.5 | libretexts.org |

| Methylene Protons (–CH₂–) | 1.2 - 1.8 | inflibnet.ac.inlibretexts.org |

| Methyl Protons (–CH₃) | 0.8 - 1.0 | inflibnet.ac.in |

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the polymer. While less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the unambiguous identification of each unique carbon atom in the polymer repeat unit.

In polymers derived from this compound, the aromatic carbons of the phenylene ring typically resonate in the downfield region of the ¹³C NMR spectrum, generally between 110 and 155 ppm. The carbons directly bonded to the oxygen of the butoxy groups are found at the lower field end of this range, around 154 ppm. ias.ac.in The carbon atoms of the butoxy side chains appear in the upfield region. For instance, the carbon of the methylene group attached to the oxygen (–O–C H₂–) is observed around 69 ppm, while the other methylene and methyl carbons are found at higher fields, typically between 14 and 32 ppm. ias.ac.in In the case of poly(phenylene vinylene) derivatives, the vinylene carbons can be identified in the region of 122-129 ppm. The precise chemical shifts can be influenced by the polymer's conformation and the nature of the adjacent monomer units.

Table 2: Typical ¹³C NMR Chemical Shifts for Polymers Derived from this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

| Aromatic Carbons (C-O) | ~154 | ias.ac.in |

| Aromatic Carbons | 110 - 140 | ias.ac.in |

| Vinylene Carbons | 122 - 129 | |

| Methylene Carbons (–O–CH₂–) | ~69 | ias.ac.in |

| Methylene Carbons (–CH₂–) | 19 - 32 | ias.ac.in |

| Methyl Carbons (–CH₃) | ~14 | ias.ac.in |

Mass Spectrometry (MS) for Molecular Weight and Polymer Composition

Mass spectrometry is a vital analytical technique for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

For lower molecular weight species, such as oligomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. researchgate.net This technique separates the components of a mixture in the gas phase before they are ionized and detected by the mass spectrometer.

For high molecular weight polymers, which are often not volatile enough for GC-MS, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method. fao.orgresearchgate.net In this technique, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization and desorption of the polymer molecules. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight distribution. nih.gov MALDI-TOF can provide information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer sample. fao.orguq.edu.au Furthermore, detailed analysis of the mass spectrum can reveal information about the end groups of the polymer chains. fao.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Length

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of conjugated polymers. It probes the electronic transitions between different energy levels within the polymer, providing insights into the extent of π-electron delocalization, known as the conjugation length. nih.gov

Polymers derived from this compound, such as poly(p-phenylenevinylene) (PPV) and poly(p-phenylene ethynylene) (PPE) derivatives, exhibit strong absorption in the UV-Vis region due to π-π* transitions. The position of the absorption maximum (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A longer effective conjugation length leads to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption spectrum. youtube.com

For example, PPV derivatives with butoxy side chains often show a main absorption peak in the range of 400-500 nm. researchgate.netresearchgate.net The shape and position of this peak can be influenced by factors such as the solvent, temperature, and the specific substitution pattern on the polymer backbone. mit.edu In some cases, a blue shift in the absorption spectrum can be observed, suggesting a decrease in electronic delocalization along the polymer chain due to changes in the side group geometry. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Polymers Derived from this compound

| Polymer Type | Typical λmax (nm) | Reference |

| Poly(p-phenylenevinylene) derivatives | 400 - 500 | researchgate.netresearchgate.net |

| Poly(p-phenylene ethynylene) derivatives | 420 - 430 | researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. scispace.com

In the characterization of polymers derived from this compound, FT-IR spectroscopy is used to confirm the presence of key structural features. For instance, the aromatic C-H stretching vibrations are typically observed around 3055 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the butoxy side chains appear in the region of 2850-3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are usually found as strong absorptions around 1200-1250 cm⁻¹. nih.gov

For PPV derivatives, the formation of the vinylene linkage can be confirmed by the appearance of a moderately strong band near 965 cm⁻¹, which is attributed to the out-of-plane C-H deformation of the trans-vinylene group. nih.gov The disappearance of bands associated with precursor groups is also a key indicator of successful polymerization. nih.gov

Table 4: Characteristic FT-IR Absorption Bands for Polymers Derived from this compound

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | ~3055 | nih.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | |

| C-O-C Stretch (Ether) | 1200 - 1250 | nih.gov |

| trans-Vinylene C-H Out-of-Plane Bend | ~965 | nih.gov |

Gel Permeation Chromatography (GPC) for Molar Mass Distribution and Polydispersity Index

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical tool for characterizing the molar mass distribution of polymers. jlu.edu.cnresearchgate.net This technique separates molecules based on their hydrodynamic volume in solution. jlu.edu.cn As the polymer solution passes through a column packed with porous gel, larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. jlu.edu.cn The result is a chromatogram that provides a detailed picture of the polymer's molar mass distribution.

From the GPC data, several key parameters are calculated: the number-average molar mass (Mn), the weight-average molar mass (Mw), and the polydispersity index (PDI). Mn represents the average molar mass of the polymer chains, while Mw is weighted towards the heavier polymer chains. researchgate.net The ratio of these two values (PDI = Mw/Mn) is a critical measure of the breadth of the molar mass distribution. chromatographyonline.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, whereas higher values signify a broader distribution. researchgate.net For instance, step-growth polymerization typically yields PDI values around 2.0, while living polymerization techniques can produce polymers with PDI values as low as 1.02 to 1.10. researchgate.net

In the context of materials derived from this compound, such as poly(p-phenylene vinylene) (PPV) derivatives, GPC is vital for correlating synthetic methodologies with the resulting polymer properties. For example, in the synthesis of polymers like poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a close analog to polymers derived from the title compound, GPC is used to confirm the successful polymerization and to quantify the molar mass and PDI. These parameters are known to significantly influence the polymer's solubility, processability, and ultimately, the performance of devices fabricated from them.

Below is a table showcasing typical GPC data for PPV derivatives synthesized via the Horner-Emmons polycondensation, which is a common method for polymers of this class. The data illustrates how GPC provides a quantitative comparison of different but related polymer structures.

| Polymer | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV) | 14,000 | 41,000 | 2.9 |

| Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) | 17,000 | 60,000 | 3.5 |

| PDDPV-alt-DOPV | 12,000 | 36,000 | 3.0 |

This table presents representative GPC data for PPV derivatives, demonstrating the typical range of molar masses and polydispersity indices obtained for such materials.

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. pressbooks.pub It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system, generating a detailed topographical map. pressbooks.pub AFM can be operated in different modes, such as contact or tapping mode, making it suitable for a wide range of materials, including delicate polymer thin films. mdpi.com

For semiconducting polymers derived from this compound, the morphology of the thin film is a critical factor that governs device performance. The arrangement of polymer chains, the degree of crystallinity, the presence of phase-separated domains, and the surface roughness all have a profound impact on charge transport and device efficiency. AFM is an invaluable tool for visualizing and quantifying these morphological features. pressbooks.pub

Key parameters that can be extracted from AFM analysis include surface roughness metrics such as the root mean square (Rq) and the average roughness (Ra). A smoother surface, indicated by lower Rq and Ra values, can be beneficial for creating sharp interfaces in multilayered electronic devices. researchgate.net Furthermore, AFM can reveal details about the nanoscale ordering and phase separation in polymer blends or copolymers, which is crucial for applications like organic photovoltaics and light-emitting diodes.

The following table provides an example of surface roughness data obtained from AFM analysis of polymer thin films, illustrating the quantitative nature of the information provided by this technique.

| Polymer Film | Deposition Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

|---|---|---|---|

| ZAO Thin Film | As-deposited | 1.12 | 1.41 |

| ZAO Thin Film | Annealed at 200°C | 1.34 | 1.69 |

| ZAO Thin Film | Annealed at 300°C | 1.78 | 2.20 |

| ZAO Thin Film | Annealed at 400°C | 2.21 | 2.78 |

| ZAO Thin Film | Annealed at 500°C | 2.54 | 3.12 |

This table shows an example of AFM data for Zinc Aluminum Oxide (ZAO) thin films under different annealing conditions, demonstrating how surface roughness parameters can be precisely measured. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Polymer Architectures with Tunable Properties

A primary area of future investigation for 1,4-dibromo-2,5-dibutoxybenzene lies in its use as a key monomer for the synthesis of advanced conjugated polymers. The dibromo-substituents serve as reactive sites for various cross-coupling reactions, enabling the formation of polymer backbones, while the dibutoxy side chains ensure solubility—a critical factor for solution-based processing and the creation of well-defined materials.

Dialkoxy-substituted benzenes, such as the title compound, are established intermediates for synthesizing soluble conjugated polymers, including poly(p-phenylene)s (PPPs), thiophene (B33073)–phenylene co-oligomers, and poly(phenylene vinylene)s (PPVs). nih.govresearchgate.net These polymers are central to the field of organic electronics. The future direction in this area involves moving beyond simple linear polymers to more complex and novel architectures. Research is focusing on:

Block Copolymers: Creating well-defined block copolymers where segments derived from this compound are combined with other polymeric units. This allows for the precise tuning of electronic properties, morphology, and self-assembly behavior, which is crucial for applications in organic photovoltaics and field-effect transistors.

Dendritic and Hyperbranched Polymers: Utilizing the monomer's reactivity to build three-dimensional polymer structures. These architectures can lead to materials with unique processing characteristics, high solubility, and a multitude of chain ends that can be functionalized for specific sensory or catalytic applications.

Porous Organic Polymers (POPs): Employing this compound in polycondensation reactions to form cross-linked, porous networks. The inherent properties of the monomer can be used to tune the pore size and surface chemistry of these materials for applications in gas storage, separation, and heterogeneous catalysis.

The ability to control the polymer architecture at the molecular level by using precisely functionalized monomers like this compound is a key strategy for developing next-generation materials with highly specific and tunable optoelectronic and physical properties.

Integration into Next-Generation Organic Electronic Devices with Enhanced Performance

The polymers and oligomers synthesized from this compound have significant potential for application in a wide range of semiconductor and electronic devices. nih.govresearchgate.net The performance of these devices is intrinsically linked to the molecular structure of the active materials. Future research aims to leverage the specific attributes of this compound to enhance device performance.

A closely related compound, 1,4-dibromo-2,5-dimethoxybenzene, serves as a crucial intermediate in the synthesis of molecules designed for use as molecular switches and transistors. nih.gov This underscores the potential of the butoxy-analogue in similar high-performance applications. Emerging areas of focus include:

Organic Field-Effect Transistors (OFETs): The planarity of the this compound molecule, with its butoxy groups in a fully extended all-trans conformation, is a desirable trait for achieving the ordered packing necessary for efficient charge transport in the active layer of OFETs. nih.gov Research will focus on synthesizing new polymers that can self-assemble into highly crystalline domains, leading to higher charge carrier mobilities.

Organic Photovoltaics (OPVs): In OPV devices, the monomer can be used to construct donor or acceptor materials. By copolymerizing it with other aromatic units, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be finely tuned to optimize the absorption of sunlight and the efficiency of charge separation at the donor-acceptor interface.

Organic Light-Emitting Diodes (OLEDs): Polymers derived from dialkoxy-substituted benzenes are known for their light-emitting properties. nih.gov Future work will involve creating copolymers that emit light at specific wavelengths with high quantum efficiency and improved operational stability, which are critical for display and lighting applications.

The integration of materials derived from this compound into these devices is a promising route to achieving lower costs, mechanical flexibility, and enhanced performance in next-generation organic electronics.

Exploration of New Catalytic Pathways for Selective Derivatization

The two bromine atoms on the this compound ring are key handles for chemical modification, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. nih.gov These reactions are fundamental to building more complex molecules and polymers. For instance, 1,4-dibutoxy-2,5-divinylbenzene (B12518741) can be synthesized from this compound using a palladium catalyst, creating a building block with reactive vinyl groups.

Future research is directed towards developing more efficient, selective, and sustainable catalytic methods for its derivatization:

Sequential and Regioselective Cross-Coupling: Developing catalytic systems that can distinguish between the two bromine atoms, allowing for the stepwise and controlled introduction of different functional groups. This would enable the synthesis of unsymmetrical molecules with highly tailored properties, which is a significant challenge in organic synthesis.

Direct C-H Activation: A major frontier in catalysis is the direct functionalization of C-H bonds. scielo.br Future research will likely explore the catalytic activation of the two remaining C-H bonds on the benzene (B151609) ring of this compound or its derivatives. This would provide a more atom-economical route to creating tetra-substituted benzene derivatives, avoiding the need for pre-functionalization and reducing waste.

Photocatalysis and Electrocatalysis: Investigating the use of light or electricity to drive the derivatization reactions. These methods can often proceed under milder conditions than traditional thermal methods and can open up new reaction pathways, leading to novel products and improved process efficiency.

The development of these advanced catalytic strategies will significantly expand the library of molecules that can be synthesized from this compound, providing a richer toolbox for materials and medicinal chemists.

Advanced Theoretical Modeling for Predictive Material Design and Optimization

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating materials discovery. By simulating the properties of molecules and materials before they are synthesized, researchers can predict their behavior and prioritize the most promising candidates for experimental investigation.

The crystal structure of this compound has been elucidated, revealing key structural details. The molecule is essentially planar, with the butoxy groups adopting an extended conformation. nih.gov In the solid state, molecules are connected through C-Br···O halogen bonds, forming a two-dimensional network. nih.gov This structural information provides a solid foundation for theoretical modeling.

Future research in this domain will focus on:

Structure-Property Relationships: Using methods like Density Functional Theory (DFT) to model the electronic structure of polymers derived from this compound. These calculations can predict key parameters such as band gaps, HOMO/LUMO levels, and charge transport properties, providing direct insight into how modifications to the polymer structure will affect its performance in electronic devices.

Intermolecular Interactions and Morphology: Modeling the self-assembly and packing of new polymers and small molecules. Understanding and predicting how intermolecular forces, including the notable halogen bonds, dictate the solid-state morphology is crucial for optimizing charge transport and other bulk properties. nih.govmdpi.com

Reaction Mechanism and Catalyst Design: Using computational models to study the mechanisms of the catalytic reactions used to derivatize this compound. This can help in understanding how catalysts function and in designing new, more efficient catalysts for selective C-H activation or cross-coupling reactions.

By combining theoretical predictions with experimental validation, researchers can establish a powerful feedback loop for the rational design and optimization of new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-dibromo-2,5-dibutoxybenzene, and how can purity be validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 1,4-dibromo-2,5-dihydroxybenzene with butyl bromide under alkaline conditions. Key steps include controlling reaction temperature (60–80°C) and using phase-transfer catalysts to enhance yield. Purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Purity is confirmed via GC-MS (retention time comparison) and H NMR (integration of butoxy proton signals at δ 0.9–1.7 ppm) .

Q. How is the crystal structure of this compound determined, and what structural features are critical?

- Methodological Answer : Single-crystal X-ray diffraction at 150 K reveals a monoclinic space group with unit cell parameters Å, Å, Å. The molecule adopts a planar conformation (max. deviation: 0.054 Å) with fully extended all-trans butoxy chains. Halogen bonding (C–Br···O, 3.22 Å) forms a 2D network in the bc plane. Refinement using SHELXL-2018 achieves , validating structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms C–Br stretching (550–600 cm) and ether C–O–C vibrations (1250 cm).

- H NMR : Butoxy methyl protons appear as a triplet at δ 0.92 ppm, while aromatic protons resonate as singlets (δ 7.2–7.4 ppm).

- GC-MS : Molecular ion peak at m/z 368 ([M]) confirms molecular weight .

Advanced Research Questions

Q. How do halogen bonding interactions influence the material properties of this compound?

- Methodological Answer : The C–Br···O halogen bonds (3.22 Å) create a supramolecular 2D network, enhancing thermal stability (TGA shows decomposition >250°C) and influencing optoelectronic properties (UV-Vis = 290 nm). Computational modeling (DFT, B3LYP/6-31G*) predicts charge transfer between bromine and oxygen, relevant for designing organic semiconductors .

Q. What strategies resolve crystallographic data contradictions during structural refinement?

- Methodological Answer : Discrepancies in residual electron density or values (>0.05) indicate twinning or disordered solvent. Strategies include:

- Re-examining data collection (e.g., crystal quality, cooling rate).

- Using SQUEEZE in PLATON to model disordered regions.

- Cross-validating with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can this compound serve as a precursor for functionalized polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : The bromine atoms enable Suzuki-Miyaura cross-coupling with aryl boronic acids to form extended π-conjugated systems. For MOFs, reaction with zinc nitrate in DMF at 120°C yields porous frameworks (BET surface area ~800 m/g). Applications include gas storage (CO uptake: 12 wt%) or catalysis (Pd@MOF for Heck reactions) .

Q. What experimental precautions are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。